1-(4-Benzylpiperidin-1-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone
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Overview
Description
1-(4-BENZYLPIPERIDIN-1-YL)-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BENZYLPIPERIDIN-1-YL)-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the piperidine ring and the oxadiazole ring separately. The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives, while the oxadiazole ring is often prepared via cyclization reactions involving hydrazides and carboxylic acids .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step in the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-BENZYLPIPERIDIN-1-YL)-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
1-(4-BENZYLPIPERIDIN-1-YL)-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-BENZYLPIPERIDIN-1-YL)-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidin-4-one: A simpler analog with a piperidine ring and a benzyl group.
4-(BENZOYLHYDRAZINO)-1-BENZYLPIPERIDINE: Contains a benzylpiperidine structure with additional functional groups.
1-(4-Fluorophenyl)piperidin-4-one: Features a fluorophenyl group attached to the piperidine ring.
Uniqueness
1-(4-BENZYLPIPERIDIN-1-YL)-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE is unique due to its combination of a piperidine ring, an oxadiazole ring, and a phenoxy group. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H29N3O3 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone |
InChI |
InChI=1S/C25H29N3O3/c1-18(2)24-26-25(31-27-24)21-8-10-22(11-9-21)30-17-23(29)28-14-12-20(13-15-28)16-19-6-4-3-5-7-19/h3-11,18,20H,12-17H2,1-2H3 |
InChI Key |
JBJXCLPCFJGCDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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